molecular formula C10H10F3NO B13049984 (3S)-3-(2,3,4-Trifluorophenyl)morpholine

(3S)-3-(2,3,4-Trifluorophenyl)morpholine

Cat. No.: B13049984
M. Wt: 217.19 g/mol
InChI Key: HZOFJZRQQPMSDN-MRVPVSSYSA-N
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Description

(3S)-3-(2,3,4-Trifluorophenyl)morpholine is a chemical compound characterized by the presence of a morpholine ring substituted with a trifluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-(2,3,4-Trifluorophenyl)morpholine typically involves the reaction of morpholine with a trifluorophenyl derivative under specific conditions. One common method is the nucleophilic substitution reaction where morpholine reacts with 2,3,4-trifluorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often incorporating continuous flow reactors and advanced purification techniques such as crystallization or chromatography to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-(2,3,4-Trifluorophenyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to reduce any present carbonyl groups.

    Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents such as bromine or nitric acid under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the trifluorophenyl ring.

Scientific Research Applications

(3S)-3-(2,3,4-Trifluorophenyl)morpholine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule, possibly interacting with biological targets due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including as a precursor in the synthesis of pharmaceutical agents.

    Industry: Utilized in the development of advanced materials, including polymers and coatings, due to the stability imparted by the trifluorophenyl group.

Mechanism of Action

The mechanism of action of (3S)-3-(2,3,4-Trifluorophenyl)morpholine involves its interaction with specific molecular targets. The trifluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, potentially modulating their activity. The morpholine ring may also contribute to the compound’s overall pharmacokinetic properties, influencing its absorption, distribution, metabolism, and excretion.

Comparison with Similar Compounds

Similar Compounds

  • (3S)-3-(2,4,5-Trifluorophenyl)morpholine
  • (3S)-3-(3,4,5-Trifluorophenyl)morpholine
  • (3S)-3-(2,3,5-Trifluorophenyl)morpholine

Uniqueness

(3S)-3-(2,3,4-Trifluorophenyl)morpholine is unique due to the specific positioning of the trifluorophenyl group, which can influence its chemical reactivity and biological activity. The 2,3,4-trifluorophenyl substitution pattern may confer distinct electronic and steric properties compared to other trifluorophenyl isomers, potentially leading to different interactions with molecular targets and varied applications in research and industry.

Properties

Molecular Formula

C10H10F3NO

Molecular Weight

217.19 g/mol

IUPAC Name

(3S)-3-(2,3,4-trifluorophenyl)morpholine

InChI

InChI=1S/C10H10F3NO/c11-7-2-1-6(9(12)10(7)13)8-5-15-4-3-14-8/h1-2,8,14H,3-5H2/t8-/m1/s1

InChI Key

HZOFJZRQQPMSDN-MRVPVSSYSA-N

Isomeric SMILES

C1COC[C@@H](N1)C2=C(C(=C(C=C2)F)F)F

Canonical SMILES

C1COCC(N1)C2=C(C(=C(C=C2)F)F)F

Origin of Product

United States

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